molecular formula C11H12BrNO B2858704 6-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one CAS No. 2091182-77-1

6-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B2858704
CAS No.: 2091182-77-1
M. Wt: 254.127
InChI Key: OIXRTVJUXOGARN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one is a brominated dihydroisoquinolinone derivative characterized by a 6-bromo substituent and two methyl groups at the 3-position of the tetrahydroisoquinoline scaffold. Its molecular formula is C₁₁H₁₂BrNO, with a molecular weight of 254.12 g/mol . This compound is utilized as a building block in pharmaceutical research, particularly in the synthesis of β-secretase 1 (BACE-1) inhibitors for Alzheimer’s disease therapeutics . Its structural uniqueness arises from the combination of electron-withdrawing bromine and sterically hindering dimethyl groups, which influence reactivity and biological interactions.

Properties

IUPAC Name

6-bromo-3,3-dimethyl-2,4-dihydroisoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-11(2)6-7-5-8(12)3-4-9(7)10(14)13-11/h3-5H,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXRTVJUXOGARN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=CC(=C2)Br)C(=O)N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this isoquinoline derivative, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₂BrNO
  • Molecular Weight : 254.12 g/mol
  • CAS Number : 2091182-77-1

Biological Activity Overview

The biological activities of this compound have been explored primarily in the context of its effects on various biological targets. Key areas of research include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against specific bacterial strains.
  • Cytotoxic Effects : Research indicates potential cytotoxic effects on cancer cell lines, making it a candidate for further investigation in cancer therapy.
  • Neurological Impact : Isoquinoline derivatives are often studied for their neuroprotective effects, and this compound may have implications in neuropharmacology.

Antimicrobial Activity

In vitro studies have demonstrated that this compound shows significant activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values were recorded as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Streptococcus pneumoniae64

These findings indicate that the compound may inhibit bacterial growth effectively at relatively low concentrations.

Cytotoxicity Assays

Cytotoxicity assays conducted on various cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induces apoptosis in a dose-dependent manner. The IC₅₀ values are summarized below:

Cell LineIC₅₀ (µM)
HeLa15
MCF-720

These results suggest that this compound could be a promising lead for developing anticancer agents.

Neuroprotective Potential

Research has indicated potential neuroprotective effects through the modulation of neurotransmitter systems. In animal models, administration of the compound resulted in improved cognitive function and reduced neuroinflammation.

The proposed mechanisms by which this compound exerts its biological activities include:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Induction of Apoptosis : In cancer cells, it appears to activate apoptotic pathways through mitochondrial dysfunction.
  • Neurotransmitter Modulation : It may influence the levels of dopamine and serotonin in the brain, contributing to its neuroprotective effects.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several isoquinoline derivatives including this compound against resistant bacterial strains. The results supported its potential as a lead compound for antibiotic development .

Case Study 2: Cancer Cell Line Studies

In a comparative study on various isoquinoline derivatives' effects on cancer cell lines, researchers found that this compound exhibited superior cytotoxicity compared to other compounds tested . This suggests it may have unique mechanisms worth further exploration.

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism : The 6-bromo derivative exhibits distinct electronic and steric effects compared to the 7-bromo isomer, altering reactivity in cross-coupling reactions .
  • Substituent Impact: The 3,3-dimethyl groups in the target compound enhance steric hindrance, reducing nucleophilic attack at the carbonyl group compared to mono-methyl or non-methylated analogues . This feature improves stability in acidic conditions, critical for drug formulation .

Physicochemical Properties

Property 6-Bromo-3,3-dimethyl 6-Bromo-3,4-dihydro 7-Bromo-3,4-dihydro
Molecular Weight 254.12 226.07 226.07
Boiling Point Not reported Not reported Not reported
Solubility Low (non-polar groups) Moderate Moderate Inferred from substituents
Stability High (steric shielding) Moderate Moderate

Q & A

Q. What are the standard synthetic routes for 6-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one, and how do reaction conditions influence yield and purity?

Answer: The compound is typically synthesized via palladium-catalyzed cross-coupling or bromination of precursor dihydroisoquinolinones. For example, bromination using N-bromosuccinimide (NBS) in chloroform/acetic acid under inert atmospheres achieves moderate yields (54–72%) . Key factors include:

  • Temperature: Elevated temperatures (e.g., 79°C for Pd-catalyzed reactions) improve reaction kinetics but may degrade sensitive intermediates.
  • Catalyst Loading: PdCl₂ (2–5 mol%) is critical for regioselectivity in cross-coupling reactions .
  • Purification: Flash chromatography (n-hexane/EtOAc gradients) ensures high purity .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?

Answer:

  • ¹H/¹³C NMR: The bromine substituent at position 6 causes distinct deshielding (~7.5 ppm for aromatic protons). Methyl groups at C3 appear as singlets (~1.3 ppm) .
  • IR: Stretching vibrations for the carbonyl group (C=O) appear at ~1680 cm⁻¹, while N-H stretches (amide) are observed near 3300 cm⁻¹ .
  • Mass Spectrometry: Molecular ion peaks at m/z 254.12 (M⁺) confirm the molecular formula (C₁₁H₁₂BrNO) .

Q. What are the primary applications of this compound in medicinal chemistry?

Answer: The bromine atom enhances electrophilicity, enabling its use as:

  • A building block for synthesizing BACE-1 inhibitors targeting Alzheimer’s disease via nucleophilic substitution .
  • A precursor for neuroprotective agents, leveraging the dihydroisoquinolinone core’s affinity for neurotransmitter receptors .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELXL, ORTEP) resolve structural ambiguities in derivatives of this compound?

Answer:

  • SHELXL: Refines high-resolution X-ray data to model hydrogen bonding and torsional angles, critical for confirming the planar geometry of the dihydroisoquinolinone ring .
  • ORTEP-III: Visualizes thermal ellipsoids to assess positional disorder in bromine substituents, especially in polymorphic crystals .
    Example Workflow:

Collect single-crystal X-ray data (resolution ≤ 0.8 Å).

Use SHELXL for least-squares refinement (R-factor < 5%).

Validate with ORTEP-III for steric clashes or anomalous bond lengths .

Q. How do substitution patterns (e.g., Br vs. Cl or F) alter the compound’s biological activity?

Answer: Halogen substitution modulates electronic effects and steric bulk:

HalogenElectronegativityIC₅₀ (µM) for BACE-1 InhibitionLogP
Br2.960.282.5
Cl3.160.452.2
F3.98>101.8
Bromine’s polarizability enhances hydrophobic binding pockets in enzymes, while fluorine’s high electronegativity reduces membrane permeability .

Q. What statistical methods are recommended to resolve contradictions in biological activity data across studies?

Answer:

  • ANOVA: Identifies significant variance between biological replicates (e.g., IC₅₀ values from cell-based assays) .
  • Fisher’s LSD Test: Post-hoc analysis determines if differences in antimicrobial efficacy (e.g., MIC values) are statistically significant (p < 0.05) .
    Case Study: Discrepancies in cytotoxicity data (e.g., IC₅₀ = 100 µM vs. 150 µM for E. coli) can arise from assay conditions (pH, serum content). Normalize data to internal controls and apply Welch’s t-test for unequal variances .

Q. How can regioselectivity challenges in functionalizing the dihydroisoquinolinone core be addressed?

Answer:

  • Directing Groups: Introduce temporary acetyl or methoxy groups at C7 to steer bromination to C6 .
  • Metal Catalysis: Pd(OAc)₂ with bidentate ligands (e.g., dppe) enhances C6 selectivity in Suzuki-Miyaura couplings .
    Example:
    Reaction of 3,3-dimethyl precursor with NBS in acetic acid yields 85% C6-brominated product, while competing C8 bromination is suppressed at 0°C .

Methodological Guidelines

8. Best practices for validating synthetic yields and purity:

  • HPLC: Use C18 columns (MeCN/H₂O, 70:30) with UV detection at 254 nm. Purity >98% is acceptable for biological assays .
  • Elemental Analysis: Accept %C, H, N within ±0.3% of theoretical values (C₁₁H₁₂BrNO: C 51.99%, H 4.76%, N 5.51%) .

9. Computational modeling recommendations:

  • DFT Calculations: Optimize geometries at B3LYP/6-31G(d) to predict reaction pathways for bromine displacement .
  • Molecular Docking (AutoDock Vina): Screen derivatives against BACE-1 (PDB: 2QP8) to prioritize synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.